
3-(methoxymethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
カタログ番号 B2936901
CAS番号:
135302-10-2
分子量: 143.146
InChIキー: YBBVPJIMOYCTGM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. .Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups present. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and any catalysts that might affect its reactivity .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .科学的研究の応用
Molecular and Electronic Properties
- Study 1: Research on heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, a category that includes the compound of interest, explored their molecular, electronic, nonlinear optical properties, and spectroscopic properties. This study provided insights into the electronic properties using methods like DFT/B3LYP and DFT/B3PW91, revealing parameters such as ionization potential, electron affinity, and more. The research is significant for understanding the electronic behavior of these compounds (Beytur & Avinca, 2021).
Antiproliferative Activities
- Study 2: The stereocontrolled synthesis of 3-methoxy and 3-benzyloxy-16-triazolyl-methyl-estra-17-ol hybrids, which are structurally related to the target compound, was conducted. These compounds exhibited antiproliferative activities against various malignant human cell lines, highlighting their potential in cancer research (Kiss et al., 2019).
Synthesis and Antimicrobial Activities
- Study 4: This research involved the synthesis of novel 1,2,4-triazole derivatives, including structures similar to the compound . These compounds displayed good or moderate antimicrobial activities against test microorganisms, emphasizing their relevance in developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer Evaluation
- Study 6: A study focusing on the synthesis of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, which are structurally related to the target compound, evaluated their anticancer activity. This research is crucial for understanding the potential of these compounds in cancer treatment (Bekircan et al., 2008).
Antioxidant Activity and Physicochemical Properties
- Study 7: A study synthesized new 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives and analyzed their potential in vitro antioxidant activities. This research provides valuable insights into the antioxidant properties of these compounds, which can be beneficial in various fields including medicinal chemistry and biochemistry (Yüksek et al., 2015).
Corrosion Inhibition
- Study 17: The study on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole's effectiveness in inhibiting mild steel corrosion in hydrochloric acid medium demonstrates the potential application of such compounds in corrosion control. The results showed significant inhibition efficiency, making it relevant in materials science and engineering (Bentiss et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(methoxymethyl)-4-methyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-8-4(3-10-2)6-7-5(8)9/h3H2,1-2H3,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBVPJIMOYCTGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methoxymethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

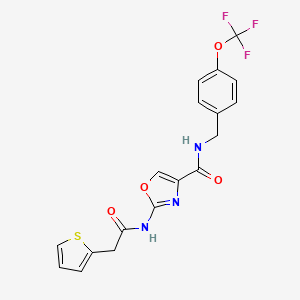
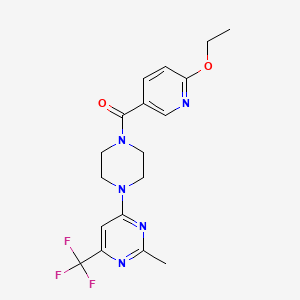
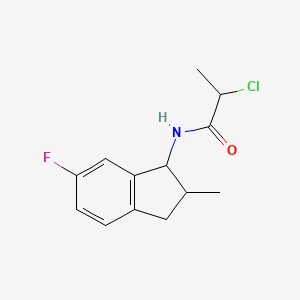
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2936824.png)

![N-benzyl-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2936826.png)




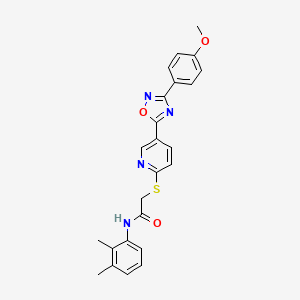
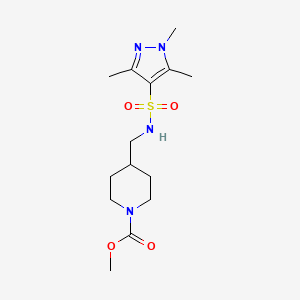
![5-Chloro-4-[4-(2,5-difluorobenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2936840.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2936841.png)